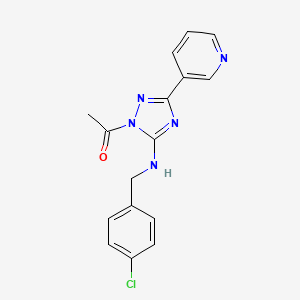

![molecular formula C19H30N4O3 B5570078 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5570078.png)

1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The chemical compound of interest is related to a class of chemicals that includes piperidines and imidazoles, which are known for their varied biological activities and applications in medicinal chemistry. Compounds with these moieties are often explored for their potential as therapeutic agents due to their interaction with biological targets.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step reactions, including cyclocondensation, alkylation, and nucleophilic substitution. For instance, Rajkumar et al. (2014) describe a synthesis of piperazine derivatives via a four-component cyclocondensation, highlighting the versatility of these chemical structures in synthesis strategies (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

Molecular and crystal structure studies, such as those conducted by Naveen et al. (2015), often employ X-ray diffraction to determine the conformation and geometry of similar compounds. Such analyses reveal that piperidine rings can adopt chair conformations, and the geometric disposition around substituent groups like sulfonyl moieties can be distorted tetrahedral (Naveen, Prasad, Manjunath, Kumar, Rangappa, Lokanath, & Sridhar, 2015).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives are diverse, including acylation, methylation, and reactions with various electrophilic and nucleophilic reagents. For example, Okitsu, Suzuki, & Kobayashi (2001) explored nucleophilic substitution reactions of acyloxypiperidines, demonstrating the reactivity and functional group tolerance of these compounds (Okitsu, Suzuki, & Kobayashi, 2001).

Scientific Research Applications

Pharmacological and Therapeutic Uses of Piperidine Derivatives

Piperidine and its derivatives have been extensively studied for their pharmacological properties and therapeutic applications. For instance, compounds featuring the piperidine moiety have been reported to possess a range of biological activities, including antimicrobial, anticonvulsant, and antiepileptic properties. One of the derivatives, Antiepilepsirine, is an antiepileptic drug used in treating various types of epilepsy and has been found effective in China (Pei, 1983). Furthermore, the anticonvulsant action of certain piperazine derivatives is noted to be potent, suggesting a promising avenue for the development of new antiepileptic drugs.

Chemical and Biological Research

Chemical inhibitors of cytochrome P450 isoforms in human liver microsomes have been evaluated for their selectivity and potency, highlighting the importance of piperidine-based compounds in understanding drug-drug interactions and metabolism (Khojasteh et al., 2011). Additionally, research on nucleophilic aromatic substitution of the nitro-group with piperidine provides valuable insights into reaction mechanisms and potential synthetic applications (Pietra & Vitali, 1972).

Bioavailability Enhancement

The bioavailability-enhancing properties of piperine, a major component of black pepper, underscore the role of piperidine derivatives in improving the efficacy of therapeutic drugs and phytochemicals (Srinivasan, 2007). This effect is partially attributed to its impact on the ultrastructure of intestinal brush borders, demonstrating the potential of piperidine derivatives in pharmaceutical formulations.

Antibacterial and Antifungal Activities

Essential oils from Neotropical Piper species, which include piperidine compounds, have shown significant antimicrobial properties against fungi and bacteria. These findings contribute to the exploration of Piper species as natural and alternative sources to treat human diseases, highlighting the therapeutic potential of piperidine derivatives in antimicrobial applications (da Silva et al., 2017).

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on their specific structure and the biological target they interact with. For example, piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

Future Directions

Piperidine derivatives continue to be a rich source of potential drugs, and their synthesis and biological evaluation remain active areas of research . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name |

1-[4-[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidine-1-carbonyl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O3/c1-15(24)21-9-5-16(6-10-21)19(25)23-8-3-4-17(14-23)18-20-7-11-22(18)12-13-26-2/h7,11,16-17H,3-6,8-10,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTWGMRPYMKQIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)C3=NC=CN3CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

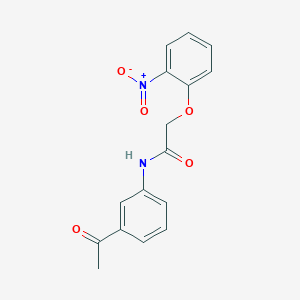

![3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5570006.png)

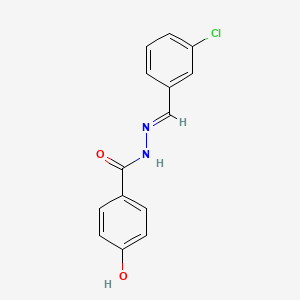

![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5570014.png)

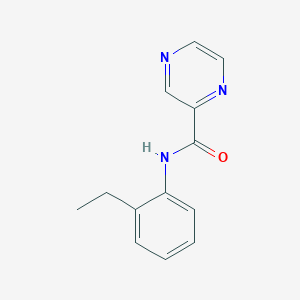

![6-oxo-6H-benzo[c]chromen-3-yl 2-methylpropanoate](/img/structure/B5570029.png)

![4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5570038.png)

![N-(4-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5570071.png)

![6-{[4-(4-methoxy-2-pyrimidinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5570085.png)

![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5570103.png)

![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5570108.png)

![(3R*,4S*)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5570123.png)